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Abstract

Pyridazin-3(2H)-one and its derivatives are heterocyclic scaffolds of significant interest in
medicinal chemistry, exhibiting a wide range of biological activities. A crucial aspect of their
chemical behavior and, consequently, their biological function is the phenomenon of
tautomerism. This technical guide provides an in-depth analysis of the tautomeric equilibrium of
6-phenylpyridazin-3(2H)-one and its derivatives. It consolidates findings from spectroscopic
analyses, computational studies, and X-ray crystallography to elucidate the predominant
tautomeric forms in different states. This guide also presents detailed experimental protocols
for the synthesis and characterization of these compounds and for the quantitative analysis of
their tautomeric ratios, offering a comprehensive resource for researchers in the field.

Introduction

The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for numerous
compounds with diverse pharmacological properties, including cardiotonic, antihypertensive,
analgesic, and anti-inflammatory activities.[1] The biological activity of these molecules is
intrinsically linked to their structure, and a key determinant of their structure is the potential for
tautomerism. 6-Phenylpyridazin-3(2H)-one, a prominent member of this class, can
theoretically exist in several tautomeric forms, primarily the lactam (keto) and lactim (enol)
forms, as well as potentially a zwitterionic form.
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The position of the tautomeric equilibrium can be influenced by various factors, including the
physical state (solid, liquid, or gas), the solvent's polarity and hydrogen-bonding capability, the
presence of substituents on the pyridazinone ring, and temperature.[2][3] Understanding and
controlling this equilibrium is paramount for rational drug design, as different tautomers can
exhibit distinct physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen
bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

This guide aims to provide a comprehensive overview of the tautomerism of 6-
phenylpyridazin-3(2H)-one and its derivatives, supported by experimental data and
theoretical insights.

Tautomeric Forms of 6-Phenylpyridazin-3(2H)-one

The principal tautomeric equilibrium for 6-phenylpyridazin-3(2H)-one involves the
interconversion between the lactam (keto) form, 6-phenylpyridazin-3(2H)-one, and the lactim
(enol) form, 6-phenylpyridazin-3-ol.

Caption: Tautomeric equilibrium between the lactam and lactim forms of 6-phenylpyridazin-
3(2H)-one.

Theoretical studies on the parent pyridazin-3(2H)-one have shown that the lactam form is
energetically more stable than the lactim form.[2][4] This preference is generally observed for
pyridazinones.[5]

Experimental Evidence for Tautomeric Preference
Solid-State Analysis: X-ray Crystallography

While a crystal structure for the parent 6-phenylpyridazin-3(2H)-one is not readily available in
the Cambridge Crystallographic Data Centre (CCDC), numerous crystal structures of its
derivatives have been reported. These studies consistently show that in the solid state, these
molecules adopt the lactam (keto) tautomeric form. The crystal structures reveal key bond
lengths, such as the C=0 double bond, which are characteristic of the lactam structure.

For instance, the crystal structure of 6-benzyloxy-2-phenylpyridazin-3(2H)-one, a derivative
where the enolic proton is replaced by a benzyl group, confirms the pyridazinone ring in the
keto form.[6] Similarly, the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-
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phenylethenyl]pyridazin-3(2H)-one also shows the presence of the C=0 group, unequivocally
identifying it as a lactam.[7]

These findings from the solid-state analysis of various derivatives provide strong evidence that
6-phenylpyridazin-3(2H)-one and its related compounds predominantly exist in the lactam
form in the crystalline state.

Solution-State Analysis: Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-
Visible (UV-Vis) spectroscopy, are powerful tools for studying tautomeric equilibria in solution.

Proton (*H) and Carbon-13 (33C) NMR spectroscopy can provide quantitative information about
the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR
timescale.[8] For pyridazinones, the presence of distinct signals for the NH proton of the lactam
and the OH proton of the lactim would allow for direct integration and quantification. However,
in many cases, the equilibrium is highly shifted towards one tautomer, or the interconversion is
fast, resulting in averaged signals.

For 6-(2-pyrrolyl)pyridazin-3-one, a close analog, studies have shown that the lactam form is
the predominant species in solution.[9] This conclusion was reached by comparing the NMR
and UV-Vis spectra of the tautomeric compound with its N-methylated (fixed lactam) and O-

methylated (fixed lactim) derivatives.

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria. The
lactam and lactim forms are expected to have different chromophores and thus distinct
absorption spectra. By comparing the spectrum of the tautomeric mixture with the spectra of
"fixed" N-alkyl and O-alkyl derivatives, the position of the equilibrium can be determined.[10]
For 6-(2-pyrrolyl)pyridazin-3-one, the electronic spectrum of the parent compound closely
resembled that of its N-ethyl derivative (fixed lactam) and was significantly different from its O-
ethyl derivative (fixed lactim), strongly indicating the predominance of the lactam form in
solution.[10]

Computational Studies

Density Functional Theory (DFT) calculations have been employed to investigate the
tautomerism of pyridazin-3(2H)-one.[2][4] These theoretical studies consistently predict that the
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lactam tautomer is more stable than the lactim tautomer. The energy difference is significant
enough to suggest that the lactam form will be the major species present at equilibrium. The
calculations also explore the mechanisms of interconversion, suggesting that a dimer-mediated
double hydrogen transfer has a much lower activation energy than a direct intramolecular
hydrogen transfer.[2]

Experimental Protocols
Synthesis of 6-Phenylpyridazin-3(2H)-one

A common and effective method for the synthesis of 6-phenylpyridazin-3(2H)-one involves
the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.

Click to download full resolution via product page
Caption: General workflow for the synthesis of 6-phenylpyridazin-3(2H)-one.
Materials:
e 4-Oxo-4-phenylbutanoic acid
e Hydrazine hydrate
o Ethanol
Procedure:
o A mixture of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate in ethanol is prepared.
e The reaction mixture is heated under reflux for several hours.

e The progress of the reaction is monitored by thin-layer chromatography (TLC).
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e Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

e The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol.

Protocol for Quantitative Tautomer Analysis by *H NMR
Spectroscopy

This protocol describes a general method for determining the tautomeric ratio of a pyridazinone
derivative in solution using *H NMR, assuming distinct and well-resolved signals for each
tautomer are observable.
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4 Sample Preparation A
Dissolve a known amount of the
pyridazinone derivative in a deuterated solvent
(e.g., DMSO-d6, CDCI3) in an NMR tube.

. /
4 N\

Data Ac éuisition

Acquire a quantitative *H NMR spectrum.
Ensure a sufficient relaxation delay (D1) of at least

5 times the longest T1 of the protons of interest.
- J

f Data Processir% and Analysis A

Process the spectrum (Fourier transform, phase correction,
and baseline correction).

Integrate the well-resolved, non-overlapping signals
corresponding to each tautomer (e.g., NH of lactam
and OH of lactim).

y

Calculate the molar ratio of the tautomers
from the integral values.

Click to download full resolution via product page
Caption: Workflow for quantitative tautomer analysis by *H NMR spectroscopy.
Procedure:

o Sample Preparation: Prepare a solution of the pyridazinone derivative in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs) at a known concentration.

 NMR Data Acquisition:
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o Acquire a *H NMR spectrum. For quantitative analysis, it is crucial to use a sufficiently long
relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T1) of the
protons being integrated, to ensure complete relaxation and accurate signal intensities.

o Use a 90° pulse angle.

» Data Processing:

o Process the acquired Free Induction Decay (FID) with appropriate window functions (e.qg.,
exponential multiplication with a small line broadening factor).

o Perform Fourier transformation, phase correction, and baseline correction.
o Data Analysis:

o ldentify the characteristic, well-resolved, and non-overlapping signals for each tautomer.
For the lactam-lactim equilibrium, these are typically the NH and OH protons.

o Carefully integrate these signals.

o The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the
solution.

Data Summary

While specific quantitative data for the tautomeric equilibrium of 6-phenylpyridazin-3(2H)-one
is not extensively reported in the literature, the available evidence from studies on closely
related analogs strongly suggests a significant preference for the lactam form in both the solid
state and in various solvents.

Table 1. Spectroscopic and Physical Data for 6-Phenylpyridazin-3(2H)-one and Related
Compounds
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Conclusion

The tautomerism of 6-phenylpyridazin-3(2H)-one and its derivatives is a critical aspect of their

chemistry that has significant implications for their application in drug discovery. The available

body of evidence, including X-ray crystallographic data of derivatives, spectroscopic analysis of

analogous compounds, and theoretical calculations, consistently indicates that the lactam

(keto) form is the predominant tautomer in both the solid state and in solution. This preference

for the lactam form is a key structural feature that should be considered in the design and

development of new pyridazinone-based therapeutic agents. The experimental protocols

provided in this guide offer a practical framework for the synthesis and detailed tautomeric
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analysis of this important class of heterocyclic compounds. Further research focusing on the
direct quantitative determination of the tautomeric equilibrium of 6-phenylpyridazin-3(2H)-one
in various pharmaceutically relevant solvents would be beneficial for a more complete
understanding of its behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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